N-(Chloromethylidene)-N-methylmethanaminium chloride

Catalog No.
S1491266
CAS No.
3724-43-4
M.F
C3H7Cl2N
M. Wt
128 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Chloromethylidene)-N-methylmethanaminium chlori...

CAS Number

3724-43-4

Product Name

N-(Chloromethylidene)-N-methylmethanaminium chloride

IUPAC Name

chloromethylidene(dimethyl)azanium;chloride

Molecular Formula

C3H7Cl2N

Molecular Weight

128 g/mol

InChI

InChI=1S/C3H7ClN.ClH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1

InChI Key

QQVDYSUDFZZPSU-UHFFFAOYSA-M

SMILES

C[N+](=CCl)C.[Cl-]

Synonyms

(Chloromethylene)​Dimethylammonium Chloride; (Chloromethylene)dimethylammonium Chloride; N-(Chloromethylene)-N-methyl-methanaminium Chloride; Arnold’s Reagent; Chloro(dimethylamino)​Methylium Chloride; Chlorodimethylformiminium Chloride; Dimethyl(chl

Canonical SMILES

C[N+](=CCl)C.[Cl-]

Synthesis:

N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as the Vilsmeier reagent, is a versatile reagent commonly used in organic synthesis for the introduction of a formyl (CHO) group onto various nucleophiles. It is typically prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) or other chlorinating agents. [PubChem, N-(Chloromethylidene)-N-methylmethanaminium chloride, ]

Applications:

The Vilsmeier reagent finds applications in a diverse range of synthetic transformations, including:

  • Synthesis of β-Lactams: The Staudinger reaction utilizes the Vilsmeier reagent to form β-lactam rings, which are the core structure of various penicillin and cephalosporin antibiotics. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]
  • N-Vinylation of Heterocycles: Vilsmeier formylation allows for the selective introduction of a vinyl group onto nitrogen atoms in various heterocyclic compounds like indoles, pyridones, and pyrroles. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]
  • Synthesis of Functionalized Esters: The Vilsmeier reagent can be employed to prepare ester prodrugs, which are masking groups that can enhance the delivery and efficacy of antiviral drugs. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]
  • Development of Fluorescent Probes: Vilsmeier chemistry plays a role in the synthesis of trimethine cyanine dyes, which are valuable tools for studying the formation of G-quadruplex structures in DNA. [Sigma-Aldrich, (Chloromethylene)dimethyliminium chloride 95, ]

N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as (Chloromethylene)dimethyliminium chloride, is a quaternary ammonium compound with the molecular formula C₃H₇Cl₂N. This compound features a chloromethylidene group attached to a dimethylamino moiety, making it a useful intermediate in various chemical syntheses. It is characterized by its white crystalline appearance and is soluble in water, which enhances its utility in biological and chemical applications .

Vilsmeier reagent is a corrosive and toxic compound. Here are some safety concerns:

  • Acute toxicity: Harmful if swallowed, causes severe skin burns and eye damage [].
  • Corrosivity: May cause severe irritation or burns to eyes, skin, and respiratory tract [].
  • Reactivity: Reacts violently with water, releasing HCl gas [].

  • Alkylation Reactions: The chloromethylidene group can act as an electrophile, allowing for nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen bonds.
  • Staudinger Reaction: This compound can serve as a reagent in the Staudinger reaction, facilitating the synthesis of β-lactams .
  • Cross-Coupling Reactions: It can also be utilized in cross-coupling reactions to produce N-vinyl substituted indoles, showcasing its versatility as a synthetic intermediate .

Several methods exist for synthesizing N-(Chloromethylidene)-N-methylmethanaminium chloride:

  • Direct Chloromethylation: This method involves the reaction of dimethylamine with chloromethyl methyl ether under acidic conditions to yield the desired product.
  • Quaternization Reaction: Dimethylamine can be treated with chloromethyl ketones or aldehydes, followed by hydrolysis and neutralization to obtain the chloride salt.
  • Alternative Routes: Other synthetic routes may involve the use of different chloromethylating agents or variations in reaction conditions to optimize yield and purity .

N-(Chloromethylidene)-N-methylmethanaminium chloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds, particularly in developing antimicrobial and anti-cancer agents.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis, particularly in creating complex nitrogen-containing structures.
  • Research: It is utilized in laboratories for studying reaction mechanisms and biological interactions due to its reactivity and solubility .

Several compounds share structural similarities with N-(Chloromethylidene)-N-methylmethanaminium chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DimethylformamideC₃H₇NOSolvent properties; widely used in organic synthesis.
N,N-DimethylacetamideC₄H₉NOHigher boiling point; used as a solvent and reagent.
Benzyltrimethylammonium chlorideC₁₈H₁₈ClNQuaternary ammonium salt; used in phase transfer catalysis.

N-(Chloromethylidene)-N-methylmethanaminium chloride is unique due to its chloromethylidene group, which enhances its reactivity compared to other amines and quaternary ammonium compounds. Its specific applications in pharmaceutical synthesis further distinguish it from similar compounds .

The Vilsmeier reagent consists of an N,N-dimethyliminium cation ([(CH₃)₂N=CHCl]⁺) paired with a chloride anion, though in POCl₃-based reactions, the counterion is typically PO₂Cl₂⁻. Named after Anton Vilsmeier and Albrecht Haack, this reagent is traditionally prepared by treating N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) at low temperatures (0-5°C). The highly electrophilic nature of the iminium carbon makes the Vilsmeier reagent particularly valuable for electron-rich substrates that might be unreactive toward other electrophiles.

PropertyCharacteristic
Chemical Formula[(CH₃)₂NCHCl]Cl
Physical StateWhite hygroscopic crystalline solid
Alternative NamesArnold's reagent, dimethylchloromethyleneammonium chloride
Reactive ComponentIminium cation [(CH₃)₂N=CHCl]⁺
Primary ApplicationsFormylation of arenes and heterocycles
Typical SolubilitySoluble in polar organic solvents
Common CounterionsCl⁻, PO₂Cl₂⁻ (depending on preparation method)

The reagent is particularly effective in the formylation of electron-rich aromatic systems such as pyrroles, furans, thiophenes, indoles, and activated benzene derivatives like N,N-dimethylaniline. The relative reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene, reflecting their respective electron densities. Simple aromatic hydrocarbons such as benzene and toluene typically do not react with the Vilsmeier reagent due to insufficient nucleophilicity.

Biphasic Continuous Flow Synthesis Protocols for Unstable Intermediate Stabilization

Continuous flow chemistry has emerged as a powerful approach for synthesizing and utilizing the Vilsmeier reagent, offering enhanced control over reaction parameters and significantly improving safety profiles when handling potentially hazardous intermediates. This methodology represents a paradigm shift from traditional batch processes, particularly for exothermic reactions involving unstable reactive species.

Recent advancements in continuous flow Vilsmeier chemistry have demonstrated remarkable efficiency improvements. For example, the nucleobase unit of the antiviral drug remdesivir was synthesized through a five-step continuous flow process that included a Vilsmeier-Haack reaction as a key step. The process achieved a substantial reduction in reaction time (79 minutes versus >26.5 hours in batch) with a throughput of 2.96 g·h⁻¹.

EntryPOCl₃ (equiv.)DEF (equiv.)Temperature (°C)Residence Time (min)Conversion of POCl₃ (%)
111.5r.t.2.596
21.11r.t.2.575
312r.t.2.5100
412r.t.5100
512r.t.10100

Table 2: Optimization of continuous flow synthesis parameters for Vilsmeier reagent formation from diethylformamide (DEF) and POCl₃.

A representative continuous flow setup for Vilsmeier chloroformylation typically employs sequentially coupled tubular PTFE reactors. In the first reactor, the Vilsmeier reagent is generated from formamide and POCl₃. The second reactor facilitates the reaction between the freshly generated Vilsmeier reagent and the substrate, while the third reactor allows for quenching with aqueous sodium acetate. This integrated approach not only improves safety but also enhances reaction efficiency by minimizing degradation of unstable intermediates.

The continuous flow approach offers several advantages for Vilsmeier chemistry:

  • Enhanced heat transfer, allowing better control of exothermic reactions
  • Improved mixing efficiency, leading to more consistent product quality
  • Decreased reaction volumes, reducing safety risks associated with hazardous reagents
  • Integrated workup procedures, streamlining the overall process
  • Scalability without significant reoptimization

[Figure 1: Schematic representation of a three-reactor continuous flow setup for Vilsmeier reagent synthesis and application. The diagram shows reagent inputs, mixing points, temperature-controlled reactor zones, and product collection.]

Phosphorus Oxychloride-Mediated Iminium Ion Formation Kinetics

The traditional synthesis of the Vilsmeier reagent involves the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), generating the reactive iminium ion [(CH₃)₂N=CHCl]⁺. The mechanism begins with the nucleophilic attack of the carbonyl oxygen of DMF on POCl₃, forming a tetrahedral intermediate. Subsequent chloride migration and elimination result in the chloroiminium ion formation.

Kinetic studies of Vilsmeier-Haack reactions have revealed important insights into the reaction mechanism. Investigations with O-hydroxy acetophenones in various solvent systems demonstrated second-order kinetics overall, with first-order dependence on both the Vilsmeier-Haack adduct concentration and the substrate concentration. This kinetic profile supports a mechanism involving rate-determining nucleophilic attack by the substrate on the electrophilic carbon of the Vilsmeier reagent.

Kinetic ParameterObserved Value/CharacteristicSignificance
Overall Reaction OrderSecond-orderIndicates bimolecular rate-determining step
Order in [VH adduct]First-orderOne VH molecule involved in rate-determining step
Order in [Substrate]First-orderOne substrate molecule involved in rate-determining step
Dielectric Constant EffectNon-linear relationshipIndicates complex solvent-solute interactions
Activation Entropy (ΔS‡)Negative valuesSuggests more ordered transition state structure
Hammett CorrelationApplicableElectronic effects influence reaction rates

Table 3: Kinetic parameters for Vilsmeier-Haack reactions based on studies with O-hydroxy acetophenones.

The structure of phosphorus oxychloride plays a crucial role in the formation kinetics of the Vilsmeier reagent. POCl₃ is tetrahedral in shape, featuring three P-Cl bonds and one strong P=O double bond with an estimated bond dissociation energy of 533.5 kJ/mol. Modern interpretations suggest that the P-O interaction involves the sigma* components of the P-Cl bonds rather than d-orbital participation on phosphorus.

[Figure 2: Reaction mechanism diagram showing the formation of the Vilsmeier reagent from DMF and POCl₃, followed by its reaction with an electron-rich substrate and subsequent hydrolysis to form an aldehyde. Key intermediates and transition states are illustrated.]

Photochemical Activation Strategies Using Chloroform Derivatives

Recent innovations in Vilsmeier reagent synthesis include photochemical approaches that eliminate the need for highly toxic and corrosive reagents such as POCl₃, SOCl₂, or phosgene (COCl₂). These photo-on-demand methods represent significant advancements in green chemistry and safety.

A breakthrough methodology involves the UV-mediated synthesis of Vilsmeier reagents from chloroform (CHCl₃) solutions containing DMF or N,N-dimethylacetamide (DMA) under oxygen bubbling conditions. This process generates the Vilsmeier reagent in high yields, with gaseous HCl and CO₂ as byproducts, allowing for straightforward isolation of crystalline products suitable for X-ray crystallographic analysis.

Photochemical MethodReaction ConditionsKey AdvantagesProducts Accessible via One-Pot Synthesis
UV IrradiationCHCl₃, DMF, O₂ bubbling, low-pressure mercury lampNo toxic reagents required, CHCl₃ serves as both reactant and solventAldehydes, acid chlorides, formates, ketones, esters, amides
Visible Light with Cl₂ CatalystCHCl₃, DMF, O₂ bubbling, LED lamp, catalytic Cl₂Lower energy input, reduced photodecomposition, catalytic processSimilar scope to UV method with potentially milder conditions
Visible Light with ChloroformCHCl₃, DMF, O₂ bubbling, visible light sourceBroader applicability, equipment simplicityRange of carbonyl compounds and derivatives

Table 4: Photochemical activation methods for Vilsmeier reagent synthesis.

The mechanism of photo-on-demand Vilsmeier reagent formation involves the initial photochemical degradation of chloroform in the presence of oxygen to generate phosgene (COCl₂), which subsequently reacts with DMF to form the Vilsmeier reagent. In the visible light variant, catalytic amounts of Cl₂ undergo homolytic cleavage to produce chlorine radicals, which abstract hydrogen from chloroform, initiating a radical chain reaction that accelerates phosgene formation.

This photochemical approach offers several advantages:

  • Elimination of hazardous reagents (POCl₃, SOCl₂, phosgene)
  • Precise control over reagent generation (photo-on-demand)
  • Simplified procedure using CHCl₃ as both reactant and solvent
  • Clean reaction profile with minimal byproducts
  • Versatility for one-pot synthesis of various compounds

[Figure 3: Proposed reaction pathway for the photochemical generation of Vilsmeier reagent from chloroform and DMF, showing the intermediate formation of phosgene and subsequent reaction steps. The diagram includes estimated activation energies and wavelength-dependent reaction rates.]

Solvent-Catalyst Interactions in Quaternary Ammonium Salt Formation

The formation, stability, and reactivity of the Vilsmeier reagent are significantly influenced by solvent-catalyst interactions. Understanding these effects is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.

Traditional Vilsmeier chemistry employs halogenated solvents such as dichloromethane or dichloroethane, but environmental concerns have driven exploration of alternative solvent systems. Studies involving binary solvent mixtures of benzene and acetonitrile have revealed complex relationships between solvent properties and reaction kinetics. Interestingly, the rate constants observed in dichloromethane and dichloroethane differ significantly from those in binary solvent mixtures of similar dielectric constants, suggesting that specific solvent-solute or solvent-cosolvent interactions play crucial roles beyond simple dielectric effects.

Solvent SystemCatalyst SystemAdvantagesLimitationsEnvironmental Considerations
1,4-DioxanePhthaloyl dichloride/DMFHigh atom efficiency, easy recovery of phthalic anhydrideDioxane is a suspected carcinogenPhthalic anhydride byproduct can be recovered and reused
Toluene/DMFPhthaloyl dichlorideSafer than dioxane, lower toxicityRequires larger solvent volumesImproved safety profile, recyclable byproducts
2-ChlorotoluenePhthaloyl dichlorideHigher flash point than toluene, industrial suitabilitySimilar limitations to tolueneGood safety profile for larger-scale applications
Dichloromethane/DichloroethanePOCl₃/DMFWell-established methodology, good solubilityChlorinated solvents, environmental concernsHigher environmental impact, disposal concerns
Acetonitrile/Benzene mixturesPOCl₃/DMFTunable polarity through mixing ratiosNon-linear effects on reaction ratesMixed environmental profile

Table 5: Comparison of solvent-catalyst systems for Vilsmeier reagent synthesis.

Alternative approaches to traditional POCl₃-mediated Vilsmeier reagent synthesis include using phthaloyl dichloride with DMF in toluene or 2-chlorotoluene. This method generates phthalic anhydride as a byproduct, which can be easily recovered by filtration and reused as a starting material for phthaloyl dichloride, creating a more sustainable process. The resulting OPC-VH reagent (Vilsmeier reagent prepared from phthaloyl dichloride and DMF) lacks impurities such as sulfur or phosphorus derivatives that may be present in reagents prepared by conventional methods.

Spectroscopic studies, including infrared, electronic, and ³¹P NMR analyses, have revealed that multiple covalent and ionic species of the Vilsmeier-Haack adduct exist in solution. The distribution of these species depends on the solvent environment, affecting the reactivity of the system. Activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation versus solvent composition profiles exhibit inflection points and non-linear curves, indicating complex transitions in the reaction mechanism as the solvent environment changes.

[Figure 4: ³¹P NMR spectra of Vilsmeier reagent in different solvent systems, showing distinct chemical shifts and coupling patterns that reflect variations in solvation and counter-ion interactions. The spectra demonstrate how solvent properties influence the electronic environment of the phosphorus-containing species.]

[Figure 5: Three-dimensional molecular structure of the Vilsmeier reagent based on X-ray crystallographic data, showing key bond lengths, angles, and the overall molecular geometry. The structure highlights the planar nature of the iminium group and the orientation of the methyl substituents.]

Carboxyl Activation Pathways in β-Lactam Cyclodehydration

The Vilsmeier reagent plays a pivotal role in activating carboxyl groups during β-lactam synthesis. The chloroiminium ion facilitates cyclodehydration by polarizing the carbonyl group of carboxylic acid derivatives, rendering the carbon atom more electrophilic. This polarization enables nucleophilic attack by adjacent amine groups, leading to ring closure and β-lactam formation [1] [3].

For instance, in the synthesis of 2-azetidinones, the reagent activates carboxylic acids by converting them into reactive acyl chlorides. This intermediate undergoes intramolecular nucleophilic substitution, where the amine group attacks the electrophilic carbonyl carbon, forming the four-membered β-lactam ring [5]. The reaction’s efficiency depends on the electronic nature of the substituents: electron-withdrawing groups on the carboxylic acid enhance electrophilicity, accelerating cyclization [5]. Kinetic studies reveal that the reaction proceeds via a two-step mechanism—initial carboxyl activation followed by rate-determining ring closure—with the Vilsmeier reagent lowering the activation energy by 15–20 kJ/mol compared to traditional acylating agents [5].

Iminium Intermediate Reactivity in Friedel-Crafts Formylation

The iminium intermediate of N-(chloromethylidene)-N-methylmethanaminium chloride exhibits remarkable electrophilicity in Friedel-Crafts formylation reactions. The positively charged iminium ion acts as a strong electrophile, attacking electron-rich aromatic systems such as phenols and anilines [1] [3]. The formylation occurs preferentially at the para position due to the steric bulk of the iminium moiety and the electronic directing effects of the substrate [3].

For example, anthracene undergoes formylation at the 9-position when treated with the Vilsmeier reagent, producing 9-anthracenecarboxaldehyde in yields exceeding 80% [1]. The reaction mechanism involves the formation of a σ-complex intermediate, where the aromatic π-system donates electron density to the iminium carbon. Subsequent deprotonation and hydrolysis yield the aldehyde product. Substituent effects significantly influence reactivity: methoxy groups on the aromatic ring increase reaction rates by 3–5 fold compared to unsubstituted arenes, as demonstrated by Hammett correlation studies (ρ = −1.2) [3].

Chloride Counterion Effects on Transition State Stabilization

The chloride counterion in N-(chloromethylidene)-N-methylmethanaminium chloride critically stabilizes transition states through electrostatic interactions and Lewis base-assisted mechanisms. Quantum mechanical calculations reveal that chloride ions reduce the activation energy of iminium-mediated reactions by 25–30 kJ/mol through two primary pathways [6]:

  • Charge Delocalization: The chloride ion disperses the positive charge on the iminium center, lowering the energy of the transition state during electrophilic attack.
  • Nucleophilic Assistance: Chloride temporarily coordinates to the electrophilic carbon, forming a pentavalent intermediate that facilitates bond reorganization [6].

In Friedel-Crafts formylation, chloride stabilizes the Wheland intermediate by 12–15 kJ/mol, as evidenced by comparative studies using different counterions (e.g., bromide reduces stabilization by 20%) [2]. This effect becomes pronounced in nonpolar solvents where ion pairing strengthens, highlighting the counterion’s role in modulating reactivity.

Solvent Polarity Modulation of Electrophilic Character

Solvent polarity directly influences the electrophilic character of N-(chloromethylidene)-N-methylmethanaminium chloride by altering the equilibrium between ionic and covalent forms. In polar aprotic solvents like dichloromethane, the ionic chloroiminium species predominates (≥95%), exhibiting strong electrophilicity [7]. Conversely, in low-polarity solvents such as toluene, the reagent exists in a covalent bis(dimethylamino)chloromethane form, reducing its reactivity by 40–60% [2].

The solvent’s dielectric constant (ε) correlates linearly with reaction rates in Friedel-Crafts formylation (R² = 0.91). For instance, increasing ε from 2.4 (toluene) to 8.9 (dichloroethane) accelerates anthracene formylation by a factor of 3.2 [3]. Ionic liquids, particularly those with bis(trifluoromethylsulfonyl)imide anions, enhance reaction rates further by stabilizing the transition state through hydrogen bonding and charge dispersion [7]. This solvent-dependent tunability allows precise control over reaction selectivity and kinetics.

Mechanistic Foundations and Substrate Scope

N-(Chloromethylidene)-N-methylmethanaminium chloride demonstrates exceptional utility in the regioselective formylation of electron-deficient pyrrole derivatives, particularly those bearing electron-withdrawing substituents such as carboxylate groups [1] [2]. The crystalline Vilsmeier reagent preparation has revolutionized this transformation by providing environmentally benign conditions applicable to large-scale synthesis while achieving nearly quantitative yields [2].

The regioselectivity of formylation reactions is fundamentally governed by the electronic properties of the pyrrole substrate. Electron-deficient pyrroles, such as ethyl 1H-pyrrole-2-carboxylate, undergo selective formylation at the C4 and C5 positions, contrasting with the typical C2 selectivity observed in electron-rich pyrrole systems [1]. This divergent reactivity pattern enables synthetic chemists to access regioisomers that would be challenging to obtain through traditional electrophilic aromatic substitution protocols [3].

SubstrateMajor Product PositionYield (%)Selectivity RatioReaction Conditions
Ethyl 1H-pyrrole-2-carboxylateC4/C5 (regioselective)95>99.9/<0.1Crystalline VR, Lewis acid catalyst
tert-Butyl 1H-pyrrole-2-carboxylateC4/C5 (regioselective)92>99/<1Crystalline VR, Lewis acid catalyst
1-Methyl-2-carboxylate pyrroleC5 (selective)88>95/<5Standard Vilsmeier conditions
Pyrrole-2-acetyl derivativeC5 (selective)85>90/<10Standard Vilsmeier conditions
2,3-Disubstituted pyrroleC5 (selective)80>85/<15Modified Vilsmeier conditions

Advanced Synthetic Applications

The development of crystalline Vilsmeier reagent and dichloromethyl alkyl ethers has provided significant advantages in processing and handling compared to traditional in situ generation methods [2]. These reagents enable the preparation of pharmaceutically relevant pyrrole aldehydes, including ethyl 4-formyl-1H-pyrrole-2-carboxylate and ethyl 5-formyl-1H-pyrrole-2-carboxylate, which serve as crucial intermediates in the synthesis of natural products and medicinal chemistry targets [4].

The mechanistic pathway involves initial formation of the electrophilic formylating species through reaction of the crystalline reagent with Lewis acid catalysts such as aluminum chloride [2]. The resulting electrophile demonstrates remarkable chemoselectivity, preferentially attacking the less sterically hindered positions of electron-deficient pyrroles while maintaining exceptional regiocontrol [5].

Recent studies have expanded the substrate scope to include sterically crowded pyrrole derivatives using formamides with increased steric bulk [3]. This advancement enables access to N-substituted pyrrole-3-carbaldehydes through strategic manipulation of steric and electronic factors, providing complementary regioselectivity to traditional formylation protocols [6].

Tandem Cyclization-Formylation Sequences for Polycyclic Frameworks

Strategic Bond Formation Approaches

Tandem cyclization-formylation sequences represent a powerful synthetic strategy for the rapid construction of complex polycyclic frameworks [7] [8]. These cascade processes leverage the dual electrophilic nature of N-(Chloromethylidene)-N-methylmethanaminium chloride to achieve multiple bond formations in a single synthetic operation, dramatically increasing molecular complexity while maintaining high efficiency [9].

The conceptual framework underlying these transformations involves initial cyclization events followed by electrophilic formylation of the resulting intermediate heterocycles [10]. This sequential reactivity pattern enables the construction of fused ring systems that would require multiple discrete steps using conventional synthetic approaches [11].

Contemporary implementations of tandem cyclization-formylation sequences have achieved remarkable success in natural product synthesis [12]. Palladium-catalyzed variants have proven particularly effective for the construction of benzo[b]imidazo[5,1,2-de]quinolizin-6-ones through carbon-hydrogen arylation and acylation cascades [8]. These protocols proceed smoothly without requiring directing groups and utilize atmospheric oxygen as a terminal oxidant, exemplifying environmentally sustainable synthetic design principles.

Polycyclic Framework Construction

The synthesis of polycyclic frameworks through tandem cyclization-formylation sequences has been extensively applied to natural product analogues and pharmaceutical targets [13]. Representative examples include the construction of tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol in the presence of trimethylsilyl triflate [10].

These transformations typically proceed through Prins-type cyclization mechanisms that generate multiple stereocenters with high diastereoselectivity [10]. The modular nature of these approaches enables rapid access to diverse polycyclic architectures in single synthetic operations, making them particularly valuable for library synthesis and structure-activity relationship studies [14].

Application AreaTarget CompoundsTypical Yields (%)Key Advantages
Regioselective Formylation of Pyrrole DerivativesEthyl 4-formyl-1H-pyrrole-2-carboxylate, Ethyl 5-formyl-1H-pyrrole-2-carboxylate85-95High regioselectivity, Quantitative yields
Tandem Cyclization-Formylation SequencesPolycyclic frameworks, Fused heterocycles60-85Rapid complexity build-up, Multiple bond formations
Mechanochemical Synthesis of HeterocyclesImidazolidinone derivatives, β-lactams70-90Solvent-free conditions, Green chemistry
Cascade Reactions with α,β-Unsaturated CarbonylsMichael addition products, Cycloaddition products65-85One-pot synthesis, Broad substrate scope
Natural Product Analogue SynthesisIndole derivatives, Pyrrole alkaloids50-80Biomimetic approach, Structural diversity

Mechanochemical Approaches to Imidazolidinone Derivatives

Ball Milling Methodology Development

Mechanochemical synthesis using ball milling has emerged as a sustainable and efficient approach for the preparation of imidazolidinone derivatives [15] [16]. This methodology offers significant advantages over conventional solution-phase synthesis, including solvent-free reaction conditions, reduced reaction times, and enhanced yields [17] [18].

The mechanochemical approach to imidazolidinone synthesis typically involves the reaction of diamides with ethynyl benziodoxolones through double Michael-type addition reactions [19] [16]. These transformations proceed under mild basic conditions using potassium carbonate as the base and can be performed at ambient temperature in planetary ball mills [20].

The efficiency of mechanochemical synthesis is attributed to the high-energy collisions generated during ball milling, which provide sufficient activation energy for bond formation while maintaining selectivity [21]. Recent studies have demonstrated that amino acid-derived diamides undergo diastereoselective cyclization to afford cis-2,5-disubstituted 4-imidazolidinones in excellent yields [16].

Substrate Scope and Mechanistic Insights

The substrate scope of mechanochemical imidazolidinone synthesis encompasses a wide range of amino acid-derived diamides, including glycine, alanine, phenylalanine, valine, and leucine derivatives [20]. The reactions proceed with high diastereoselectivity, typically favoring the cis-configuration in ratios exceeding 90:10 [16].

Starting MaterialBall Milling ConditionsProductYield (%)Diastereomeric Ratio
Glycine-derived diamide30 Hz, 2h, K2CO34-Imidazolidinone (unsubstituted)85N/A
Alanine-derived diamide30 Hz, 2h, K2CO3cis-2-Methyl-4-imidazolidinone78>95:5
Phenylalanine-derived diamide25 Hz, 3h, K2CO3cis-2-Benzyl-4-imidazolidinone82>90:10
Valine-derived diamide25 Hz, 3h, K2CO3cis-2-Isopropyl-4-imidazolidinone75>95:5
Leucine-derived diamide30 Hz, 2.5h, K2CO3cis-2-Isobutyl-4-imidazolidinone80>90:10

Density functional theory calculations have provided mechanistic insights into the double Michael addition pathway [20]. The proposed mechanism involves initial deprotonation of the ethynyl benziodoxolone to generate a reactive acetylide species, followed by nucleophilic attack by the sulfonamide nitrogen and subsequent intramolecular cyclization through the amide nitrogen [16].

Green Chemistry Applications

The mechanochemical synthesis of imidazolidinone derivatives exemplifies green chemistry principles through elimination of organic solvents and reduction of waste generation [17]. Ball milling conditions can be optimized to achieve complete conversion without the need for chromatographic purification, making these protocols particularly attractive for large-scale synthesis [18].

Recent developments in mechanochemical synthesis have expanded beyond simple ball milling to include aging processes that can further improve yields [15]. These approaches demonstrate that imidazolidinone derivatives can be obtained in very good yields through careful optimization of milling frequency, reaction time, and base loading [22].

Cascade Reactions with α,β-Unsaturated Carbonyl Acceptors

Michael Addition-Cyclization Strategies

Cascade reactions involving N-(Chloromethylidene)-N-methylmethanaminium chloride and α,β-unsaturated carbonyl acceptors provide efficient access to complex heterocyclic frameworks through sequential Michael addition and cyclization processes [23]. These transformations capitalize on the electrophilic nature of both reaction partners to generate polycyclic products in single synthetic operations.

The mechanistic pathway typically involves initial Michael addition of nucleophilic heterocycles to the α,β-unsaturated carbonyl acceptor, followed by intramolecular cyclization facilitated by the formylating reagent. This sequence enables the formation of lactone and lactam derivatives with high efficiency and broad substrate tolerance.

Contemporary applications have demonstrated exceptional versatility in substrate scope, encompassing various α,β-unsaturated acceptors including methyl acrylate, ethyl vinyl ketone, acrolein, crotonaldehyde, and methyl crotonate [23]. Each acceptor type provides access to distinct product classes with characteristic structural features and stereochemical outcomes.

Acceptor TypeNucleophileMajor ProductYield (%)Key Features
Methyl acrylateElectron-rich heterocyclesγ-Lactone derivatives70-85Michael-aldol sequence
Ethyl vinyl ketoneElectron-rich heterocyclesCyclopentanone derivatives65-80Tandem cyclization
AcroleinIndole derivativesIndoline derivatives75-90Stereoselective formation
CrotonaldehydePyrrole derivativesPyrrolidine derivatives60-75Regiocontrolled addition
Methyl crotonateThiophene derivativesThiophene-fused lactones70-85Heteroatom incorporation

Copper-Catalyzed Cascade Processes

Copper-catalyzed cascade reactions have proven particularly effective for the synthesis of γ-carboxymethyl-γ-lactones and δ-carboxymethyl-δ-lactones under mild reaction conditions [23]. These processes feature copper-catalyzed reductive aldolization followed by lactonization, providing a facile approach to structurally complex products with potential biological activity.

The copper-catalyzed mechanism involves conjugate reduction of α,β-unsaturated esters with newly generated copper hydride species, followed by aldol reaction to yield key alkoxide intermediates [23]. Subsequent lactonization occurs spontaneously under the reaction conditions, delivering the final products with high efficiency and excellent chemoselectivity.

Asymmetric Cascade Developments

Recent advances in asymmetric cascade reactions have enabled the synthesis of enantiomerically enriched heterocyclic products through organocatalytic approaches. These methodologies employ chiral catalysts to control both the initial Michael addition and subsequent cyclization steps, providing access to complex molecular architectures with defined stereochemistry.

Representative examples include asymmetric Michael/Michael/retro-Michael addition cascades that generate chiral chromenes in good yields with high enantioselectivities. These transformations utilize bifunctional organocatalysts in combination with protected hydroxylamines to achieve excellent stereocontrol across multiple bond-forming events.

Physical Description

OtherSolid

UNII

Q39V7G8776

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360D ***: May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

3724-43-4

Wikipedia

N-(chloromethylidene)-N-methylmethanaminium chloride

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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